4-Anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of an appropriate aniline derivative with a pyrimidine precursor under controlled conditions. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the pyrimidine ring . The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds .
Scientific Research Applications
4-Anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
4-Anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-anilino-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-8-10(7-17)11(19-9-5-3-2-4-6-9)20-12(18-8)13(14,15)16/h2-6H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEFBBBLRANQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)NC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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